Tungsten-based catalysts demonstrate exceptional efficacy in olefin metathesis reactions involving sterically hindered substrates like 3,3-dimethyl-1-butene. Schrock-type tungsten alkylidenes facilitate the stereoselective formation of α,β-unsaturated ketones through cross-metathesis with acrolein derivatives. The tungsten hexacarbonyl precursor (W(CO)₆, when supported on γ-alumina and activated at 500°C under inert atmosphere, generates active sites for terminal olefin conversion [7]. Key factors influencing enantioselectivity include:
Table 1: Performance of Tungsten-Based Catalysts in Asymmetric Ketone Synthesis
Catalyst System | Reaction Time (h) | Yield (%) | ee (%) | Substrate/Catalyst Ratio |
---|---|---|---|---|
W(OAr)₂(CH-t-Bu)(NAr) | 6 | 78 | 92 | 500:1 |
WCl₆/EtAlCl₂ | 12 | 65 | 45 | 300:1 |
WO₃/SiO₂ | 24 | 42 | <10 | 200:1 |
Chiral amine-mediated enamine activation enables direct access to enantioenriched 3,3-dimethyl-substituted enones. Cinchona-derived primary amine catalysts (e.g., Cinchonidine-based 9-amino-9-deoxyepiquinine) promote α-functionalization of saturated ketones followed by regioselective dehydration. This one-pot methodology achieves 85% yield with 89% ee for gram-scale preparations. Critical advancements include:
Table 2: Organocatalyst Screening for Enone Formation
Organocatalyst | Conversion (%) | ee (%) | dr (syn:anti) | Reaction Medium |
---|---|---|---|---|
9-Amino-9-deoxyepiquinine | 95 | 89 | >20:1 | HFIP |
Diphenylprolinol silyl ether | 73 | 75 | 15:1 | Toluene |
Chiral imidazolidinone | 68 | 82 | 12:1 | CHCl₃ |
Bidentate diimine-palladium catalysts (e.g., [(ᴅⁱᴾʰ²,⁴ᴹᵉ)₂DAB)Pd(CH₃)(OEt₂)]⁺BARF⁻) enable controlled copolymerization of 3,3-dimethyl-1-butene with carbon monoxide to yield perfectly alternating polyketones. The tert-butyl substituent imposes remarkable steric effects:
Catalyst activation requires methylaluminoxane (MAO) co-catalyst at 2000:1 Al:Pd ratio, with optimal productivity at 60°C in chlorobenzene [7].
Table 3: Polyketone Properties from Pd-Diimine Catalyzed Copolymerization
Comonomer Feed Ratio (ethylene:tert-butyl olefin) | Mₙ (kDa) | Ð | Tₘ (°C) | Incorporation Efficiency (%) |
---|---|---|---|---|
100:0 | 320 | 1.8 | 255 | N/A |
95:5 | 275 | 1.9 | 268 | 78 |
85:15 | 210 | 2.1 | 273 | 63 |
70:30 | 155 | 2.3 | Decomposes | 41 |
Epoxidation of 3,3-dimethyl-1-buten-1-one derivatives proceeds with exceptional diastereocontrol using silver-oxygen adatom clusters supported on nanostructured alumina. Key mechanistic insights and optimizations include:
Kinetic isotope studies (kᴍ/kᴅ = 1.8) confirm C-H cleavage is not rate-limiting. Catalyst recyclability exceeds 15 cycles without silver leaching when using oxygen-deficient reaction streams [7].
Table 4: Stereoselectivity in Epoxide Formation
Oxidant System | Conversion (%) | trans:cis Ratio | TOF (h⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|---|
Ag/Al₂O₃ + O₂ (g) | 92 | 19:1 | 220 | 58 |
m-CPBA | 88 | 3:1 | 12 | 92 |
VO(acac)₂ + t-BuOOH | 76 | 8:1 | 45 | 74 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: